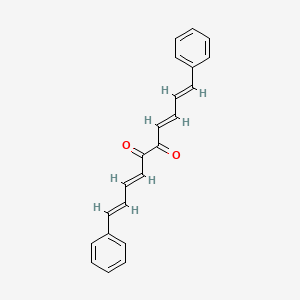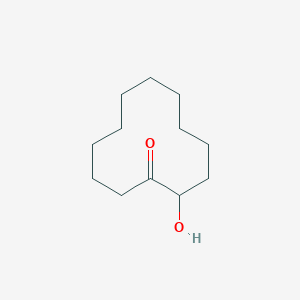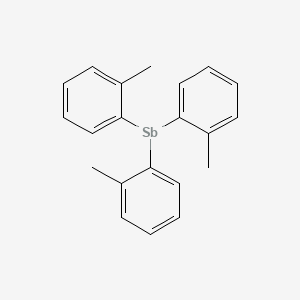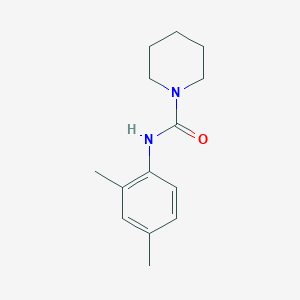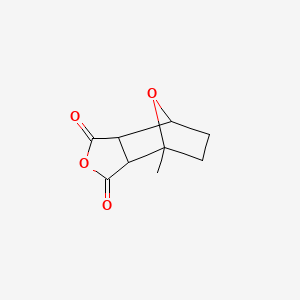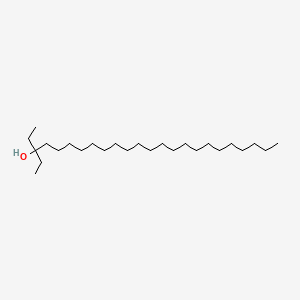
3-Ethyltetracosan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyltetracosan-3-ol is an organic compound with the molecular formula C26H54O It is a long-chain alcohol, specifically a 3-alkyl-3-alkanol, characterized by the presence of an ethyl group at the third carbon of a tetracosane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyltetracosan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-ethyltetracosan-3-one, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyltetracosan-3-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: 3-Ethyltetracosanal (aldehyde) or 3-Ethyltetracosanoic acid (carboxylic acid).
Reduction: 3-Ethyltetracosane (hydrocarbon).
Substitution: 3-Ethyltetracosyl chloride (halide).
Applications De Recherche Scientifique
3-Ethyltetracosan-3-ol has several applications in scientific research:
Chemistry: It is used as a model compound for studying long-chain alcohols and their reactivity.
Biology: It serves as a reference compound in the study of lipid metabolism and biochemistry.
Industry: Utilized in the formulation of lubricants and surfactants due to its long hydrophobic chain and polar hydroxyl group.
Mécanisme D'action
The mechanism of action of 3-Ethyltetracosan-3-ol involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyl group can form hydrogen bonds with proteins, potentially altering their structure and function. These interactions can influence various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyltetracosan-3-ol: Similar structure but with a methyl group instead of an ethyl group.
3-Butyltetracosan-3-ol: Contains a butyl group at the third carbon.
3-Hexyltetracosan-3-ol: Features a hexyl group at the third carbon.
Uniqueness
3-Ethyltetracosan-3-ol is unique due to the specific positioning of the ethyl group, which influences its physical and chemical properties. The length of the carbon chain and the presence of the ethyl group confer distinct hydrophobic and hydrophilic characteristics, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
35185-60-5 |
|---|---|
Formule moléculaire |
C26H54O |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
3-ethyltetracosan-3-ol |
InChI |
InChI=1S/C26H54O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27,5-2)6-3/h27H,4-25H2,1-3H3 |
Clé InChI |
MWAVENVCDCNNPF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(CC)(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)

